



# Application Notes and Protocols for Flow Cytometry Analysis of IL-17

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | NIBR-17  |           |
| Cat. No.:            | B1394522 | Get Quote |

#### Introduction

Interleukin-17 (IL-17) is a pro-inflammatory cytokine primarily produced by T helper 17 (Th17) cells, a distinct lineage of CD4+ T helper cells. IL-17 plays a crucial role in host defense against extracellular pathogens and has been implicated in the pathogenesis of various autoimmune and inflammatory diseases. Flow cytometry is a powerful technique for the identification and quantification of IL-17-producing cells at a single-cell level, providing valuable insights into the immune response in health and disease. These application notes provide a comprehensive guide to the analysis of IL-17 by flow cytometry.

#### Principle of the Assay

Intracellular cytokine staining by flow cytometry allows for the detection of IL-17 within individual cells. The general workflow involves stimulating peripheral blood mononuclear cells (PBMCs) or other single-cell suspensions to induce cytokine production. A protein transport inhibitor is added to block the secretion of IL-17, causing it to accumulate inside the cell. The cells are then stained for cell surface markers to identify specific cell populations, followed by fixation and permeabilization to allow anti-IL-17 antibodies to enter the cell and bind to the intracellular cytokine. The stained cells are subsequently analyzed on a flow cytometer.

### **Quantitative Data Summary**

The following tables summarize quantitative data on the frequency of IL-17 producing cells as determined by flow cytometry in various studies.



Table 1: Frequency of IL-17+ T Cells in Peripheral Blood of Healthy Donors and Patients with Autoimmune Diseases.

| Cell Population               | Condition                       | Percentage of IL-<br>17+ Cells (Mean ±<br>SD or Median) | Reference |
|-------------------------------|---------------------------------|---------------------------------------------------------|-----------|
| CD4+ T cells                  | Healthy Controls                | 0.88 ± 0.16%                                            | [1]       |
| CD4+ T cells                  | Rheumatoid Arthritis            | ~1%                                                     | [2]       |
| Memory CD4+ T cells (CD45RO+) | Healthy Controls                | 2.83 ± 1.23%                                            | [3]       |
| Memory CD4+ T cells (CD45RO+) | Systemic Lupus<br>Erythematosus | 3.51 ± 1.32%                                            | [3]       |
| CD4+ T cells                  | Healthy Controls                | 9.14 ± 0.25%                                            | [4]       |
| CD4+ T cells                  | Systemic Sclerosis              | 16.95 ± 0.85%                                           | [4]       |
| CD4+ T cells                  | Healthy Controls                | 0.89 ± 0.56%                                            | [5]       |
| CD4+ T cells                  | Non-Small-Cell Lung<br>Cancer   | 1.74 ± 1.18%                                            | [5]       |

Table 2: IL-17 Production by Different T Cell Subsets Following In Vitro Stimulation.



| T Cell Subset       | Stimulation<br>Conditions       | Percentage of IL-<br>17A+ Cells<br>(Median)                         | Reference |
|---------------------|---------------------------------|---------------------------------------------------------------------|-----------|
| CD4+ T cells        | PMA/Ionomycin (3 hours)         | 0.75%                                                               | [6]       |
| CD8+ T cells        | PMA/Ionomycin (3 hours)         | Not specified, but lower than CD4+                                  | [6]       |
| Vα7.2- CD8+ T cells | anti-CD3/CD28 + IL-<br>1β/IL-23 | Significantly increased vs. control                                 | [6]       |
| Vα7.2+ CD8+ T cells | anti-CD3/CD28 + IL-<br>1β/IL-23 | Significantly increased vs. control, and higher than $V\alpha7.2$ - | [6]       |

### **Experimental Protocols**

Protocol 1: Intracellular Staining of IL-17 in Human PBMCs

This protocol describes the general steps for stimulating human PBMCs and subsequent intracellular staining for IL-17A.

#### Materials:

- Human PBMCs, isolated by Ficoll-Paque density gradient centrifugation
- RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine,
  100 U/mL penicillin, and 100 μg/mL streptomycin
- Cell Stimulation Cocktail (e.g., containing PMA and Ionomycin)
- Protein Transport Inhibitor (e.g., Brefeldin A or Monensin)
- Phosphate-Buffered Saline (PBS)
- FACS Buffer (PBS with 2% FBS)



- Fixable Viability Dye
- Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8)
- Fixation/Permeabilization Buffer
- Permeabilization/Wash Buffer
- Fluorochrome-conjugated anti-human IL-17A antibody
- Isotype control antibody

#### Procedure:

- Cell Stimulation: a. Resuspend PBMCs in complete RPMI 1640 medium at a concentration of 1-2 x 10<sup>6</sup> cells/mL. b. Add Cell Stimulation Cocktail to the cell suspension. c. Add Protein Transport Inhibitor to the cell suspension. d. Incubate the cells for 4-6 hours at 37°C in a 5% CO2 incubator.
- Surface Staining: a. Wash the cells with PBS. b. Resuspend the cells in FACS buffer and add the Fixable Viability Dye. Incubate for 20 minutes at 4°C in the dark. c. Wash the cells with FACS buffer. d. Resuspend the cells in FACS buffer and add the appropriate combination of fluorochrome-conjugated antibodies for cell surface markers. e. Incubate for 30 minutes at 4°C in the dark. f. Wash the cells twice with FACS buffer.
- Fixation and Permeabilization: a. Resuspend the cell pellet in Fixation/Permeabilization buffer. b. Incubate for 20 minutes at 4°C in the dark. c. Wash the cells with Permeabilization/Wash Buffer.
- Intracellular Staining: a. Resuspend the fixed and permeabilized cells in Permeabilization/Wash Buffer. b. Add the fluorochrome-conjugated anti-human IL-17A antibody or the corresponding isotype control. c. Incubate for 30 minutes at 4°C in the dark. d. Wash the cells twice with Permeabilization/Wash Buffer.
- Flow Cytometry Analysis: a. Resuspend the cells in FACS buffer. b. Acquire the samples on a flow cytometer. c. Analyze the data using appropriate software. Gate on viable, single cells,



then on the lymphocyte population of interest (e.g., CD3+CD4+ T cells) to determine the percentage of IL-17A+ cells.

### **Diagrams**



Click to download full resolution via product page

Caption: IL-17 Signaling Pathway.





Click to download full resolution via product page

Caption: Intracellular IL-17 Flow Cytometry Workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Increased frequencies of T helper type 17 cells in the peripheral blood of patients with acute myeloid leukaemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.rug.nl [pure.rug.nl]
- 3. Increased Th17 cells in flow cytometer-sorted CD45RO-positive memory CD4 T cells from patients with systemic lupus erythematosus PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Th17 cell frequency and IL-17A production in peripheral blood of patients with non-small-cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Flow Cytometry Analysis of IL-17]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1394522#flow-cytometry-analysis-with-nibr-17]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com